molecular formula C18H21NO4 B6561747 N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}furan-2-carboxamide CAS No. 1091128-81-2

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}furan-2-carboxamide

Cat. No.: B6561747
CAS No.: 1091128-81-2
M. Wt: 315.4 g/mol
InChI Key: RKDKFVZDJQYFPT-UHFFFAOYSA-N
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Description

N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}furan-2-carboxamide is a synthetic compound featuring a furan-2-carboxamide core substituted with a methyl group linked to a tetrahydropyran (oxane) ring. The oxane ring is further substituted at the 4-position with a 2-methoxyphenyl group.

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-21-15-6-3-2-5-14(15)18(8-11-22-12-9-18)13-19-17(20)16-7-4-10-23-16/h2-7,10H,8-9,11-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDKFVZDJQYFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}furan-2-carboxamide typically involves the reaction of 2-methoxyphenyl isocyanate with a furan derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}furan-2-carboxamide, differing in substituents, heterocyclic systems, or substitution patterns. Key comparisons are summarized below:

N-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide ()

  • Structural Differences : Replaces the oxane ring with a 1,2,4-oxadiazole heterocycle linked to a 2-methoxyphenyl group.
  • Implications: The oxadiazole ring enhances rigidity and may improve metabolic stability compared to the flexible oxane ring.

N-(4-(((4-(4-Methoxyphenyl)oxan-4-yl)methyl)carbamoyl)phenyl)-5-methylfuran-2-carboxamide ()

  • Structural Differences : Features a 4-methoxyphenyl-substituted oxane ring instead of 2-methoxyphenyl.
  • Implications : The para-methoxy group on the phenyl ring reduces steric hindrance compared to the ortho-substituted analog. This positional isomerism could influence binding affinity in receptor-ligand interactions due to altered electronic and steric profiles.

N-{2-[(4R)-2,2-Dimethyl-4-(propan-2-yl)oxan-4-yl]ethyl}-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide ()

  • Structural Differences : Incorporates a dimethyl-isopropyl-substituted oxane ring and an additional 4-methoxyphenylmethyl group.
  • The dual substitution (oxane and benzyl) may enable multi-target interactions.

N-[4-(Diethylamino)phenyl]-5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxamide ()

  • Structural Differences: Substitutes the oxane-methoxyphenyl system with a phenoxymethyl group and diethylamino-phenyl moiety.
  • Implications: The diethylamino group introduces basicity, which could improve solubility in acidic environments.

Structural and Property Comparison Table

Compound Name Key Substituents Molecular Weight Key Features
This compound (Target) 2-Methoxyphenyl-oxane, methyl linker ~371.4 g/mol* Balanced lipophilicity; ortho-methoxy may induce steric effects.
N-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide 1,2,4-Oxadiazole, 2-methoxyphenyl 377.37 g/mol Rigid heterocycle; improved metabolic stability.
N-(4-(((4-(4-Methoxyphenyl)oxan-4-yl)methyl)carbamoyl)phenyl)-5-methylfuran-2-carboxamide 4-Methoxyphenyl-oxane, methyl-furan ~413.55 g/mol Para-methoxy reduces steric hindrance; higher molecular weight.
N-{2-[(4R)-2,2-Dimethyl-4-(propan-2-yl)oxan-4-yl]ethyl}-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide Dimethyl-isopropyl-oxane, 4-methoxyphenylmethyl 413.55 g/mol Branched alkyl groups; enhanced lipophilicity.
N-[4-(Diethylamino)phenyl]-5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxamide Diethylamino-phenyl, chlorinated phenoxymethyl 428.89 g/mol Basic amino group; halogenated aromatic region.

*Calculated based on formula C₁₉H₂₁NO₅.

Key Research Findings and Implications

Synthetic Accessibility : Compounds with oxane or oxadiazole rings are typically synthesized via Suzuki-Miyaura cross-coupling () or microwave-assisted reactions (). The target compound likely requires similar strategies for the oxane-phenyl linkage.

Biological Relevance : Analogs like N-{4-[2-hydroxy-3-(morpholin-4-yl)propoxy]phenyl}furan-2-carboxamide () show insect growth regulatory activity, suggesting the target compound’s oxane-methoxyphenyl system could be optimized for agrochemical use.

Crystallographic Insights : Furan carboxamides often exhibit intermolecular hydrogen bonds (N–H⋯O) and π-π stacking (), which may influence the target compound’s solid-state stability and formulation.

SAR Considerations : The position of methoxy substitution (ortho vs. para) significantly impacts steric and electronic properties, as seen in . Ortho-substitution may hinder binding to planar receptor sites compared to para-substituted analogs.

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